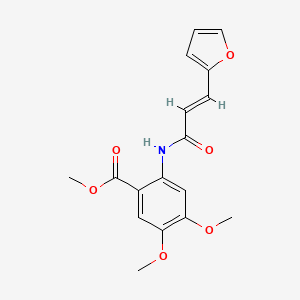

(E)-methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)7-6-11-5-4-8-24-11/h4-10H,1-3H3,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQLYMILUAGSEU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C=CC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate typically involves multiple steps, starting with the formation of the furan ring. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the furan ring and acrylamido group makes it susceptible to electrophilic and nucleophilic attacks.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide (OH⁻) and amines can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, (E)-methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate is explored for its potential biological activities. It may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which (E)-methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and acrylamido group play crucial roles in binding to enzymes or receptors, leading to biological or chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Modifications

(a) Thiophene-based Analog: Methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate

- Structure : Replaces the furan-2-yl group with thiophene-2-yl.

(b) 2,4-Dimethylfuroyl Derivative: Methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate

Substituent Variations in Benzoate Derivatives

(a) Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

- Structure: Replaces benzoate with thiophene-3-carboxylate and introduces cyano-phenyl groups.

- Activity: Evaluated for antioxidant (e.g., DPPH scavenging) and anti-inflammatory effects. The cyano group may enhance electron-withdrawing effects, altering redox properties compared to the target compound’s methoxy groups .

(b) Pesticide-related Benzoates (e.g., Metsulfuron methyl ester)

- Structure : Contains sulfonylurea and triazine groups instead of acrylamido-furan.

- Application : Used as herbicides, highlighting how functional group changes redirect applications from pharmaceuticals to agrochemicals. The sulfonylurea moiety enables enzyme inhibition (e.g., acetolactate synthase), unlike the target compound’s putative cyclooxygenase (COX) targeting .

Biological Activity

The compound (E)-methyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethoxybenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is with a molecular weight of 329.32 g/mol. The compound features a furan ring, an acrylamide moiety, and a methoxy-substituted benzoate structure.

Synthesis Overview:

The synthesis typically involves:

- Formation of the furan-acrylamide linkage through a condensation reaction.

- Esterification of the benzoic acid derivative with methanol to yield the final product.

- Characterization using techniques such as NMR and mass spectrometry to confirm structure and purity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 12 | Caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells, leading to apoptosis.

- Modulation of Signaling Pathways: It affects pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Study on Anticancer Effects

In a study published in Cancer Letters, researchers investigated the effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, alongside increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Study on Antimicrobial Properties

A separate study published in Journal of Antimicrobial Chemotherapy evaluated its efficacy against multi-drug resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting potential applications in treating chronic infections .

Q & A

Q. Methodological Answer :

- Antioxidant assays : Use DPPH radical scavenging (IC50 quantification) with controlled solvent systems (e.g., methanol or DMSO) to avoid interference .

- Anti-inflammatory assays : Carrageenan-induced paw edema in rodent models requires standardized dosing (e.g., 50–100 mg/kg) and time-dependent measurement of inflammation markers (e.g., prostaglandin E2) .

- Controls : Include ascorbic acid (positive control for antioxidants) and indomethacin (for anti-inflammatory studies) .

What advanced characterization techniques are critical for confirming the structural integrity and stereochemistry of this compound?

Q. Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and acrylamido (E)-configuration. IR spectroscopy validates carbonyl (C=O) and amide (N-H) groups .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguity, as demonstrated for structurally related dithiocarbazate derivatives .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .

How can computational chemistry methods predict the electronic properties and bioactivity of this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding affinities with targets like cyclooxygenase-2 (COX-2) for anti-inflammatory activity predictions. Software like AutoDock Vina requires optimized ligand conformers and grid parameter adjustments .

- Validation : Cross-check computational results with experimental UV-Vis spectra or bioassay data .

What experimental design limitations arise in synthesizing and testing acrylamido derivatives, and how can they be mitigated?

Q. Methodological Answer :

- Sample degradation : Prolonged reaction times (>9 hours) may degrade organic intermediates. Mitigate by cooling samples (e.g., ice baths) to slow decomposition .

- Reaction variability : Use excess aryl aldehydes (1.1 eq.) to drive reactions to completion and minimize side products .

- Biological variability : Standardize cell lines or animal models (e.g., Sprague-Dawley rats) to reduce inter-experimental noise .

How should researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity or bioactivity?

Q. Methodological Answer :

- Reactivity mismatches : Re-evaluate solvent effects (e.g., polarity) in DFT calculations or verify transition states using intrinsic reaction coordinate (IRC) analysis .

- Bioactivity discrepancies : Validate computational docking results with competitive binding assays (e.g., ELISA) .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.